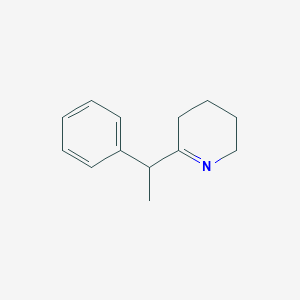
6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine is an organic compound with a unique structure that includes a tetrahydropyridine ring substituted with a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine typically involves the reaction of 1-phenylethylamine with a suitable precursor that forms the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form, such as a pyridine ring.
Reduction: The compound can be reduced to form a more saturated ring structure.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction could produce a fully saturated tetrahydropyridine ring .
Wissenschaftliche Forschungsanwendungen
6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylamine: A precursor in the synthesis of 6-(1-Phenylethyl)-2,3,4,5-tetrahydropyridine.
2-(1-Phenylethyl)-5,6,7,8-tetrahydronaphthalene: Another compound with a similar structure but different ring system.
Phenoxy acetamide derivatives: Compounds with similar pharmacological properties
Uniqueness
This compound is unique due to its specific ring structure and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
856856-80-9 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
6-(1-phenylethyl)-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
UENIYNOGASKQKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
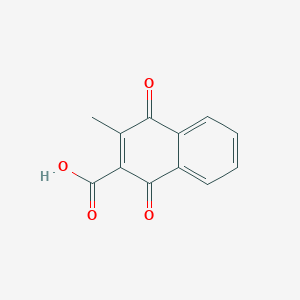
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
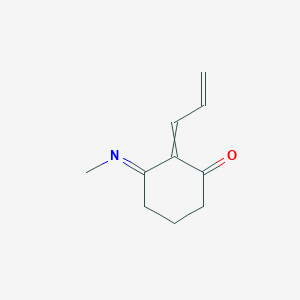
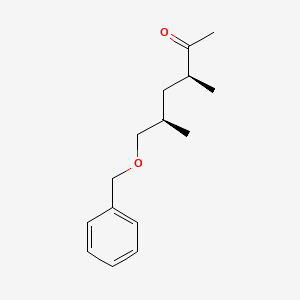
![(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B14179316.png)
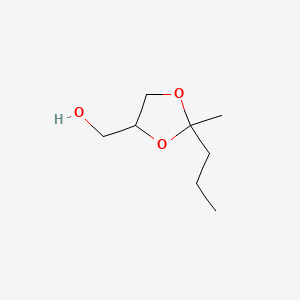
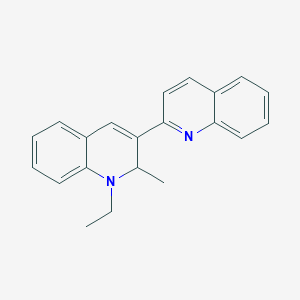

![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
